molecular formula C12H16N2O B8675647 (+/-)-1-Acetyl-2-phenyl-piperazine

(+/-)-1-Acetyl-2-phenyl-piperazine

Cat. No.: B8675647
M. Wt: 204.27 g/mol
InChI Key: JKCCWVVTQBVDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-1-Acetyl-2-phenyl-piperazine is a chemical compound of significant interest in medicinal chemistry and drug discovery, built upon the privileged piperazine scaffold. The piperazine ring is a versatile structural component found in a wide array of bioactive molecules and is known to contribute to pronounced pharmacological activities across numerous therapeutic areas . The specific modifications of an acetyl group at the N1 position and a phenyl ring at the C2 position define this molecule's properties, making it a valuable intermediate for researchers. This compound serves as a key synthetic building block for exploring new chemical space in oncology research. Piperazine derivatives have demonstrated potent in vitro anticancer activity across various human cancer cell lines, with some analogues showing selective efficacy against challenging malignancies such as melanoma and prostate cancer . Furthermore, structurally similar N-phenyl piperazine derivatives are actively investigated for their antidiabetic and anti-inflammatory properties , highlighting the broad potential of this chemical class in developing treatments for metabolic and inflammatory disorders . The racemic nature of this product (±) provides an opportunity for investigative work in stereochemistry, allowing researchers to study how different enantiomers might interact with biological targets. As a research tool, it is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a precursor for generating compound libraries . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-(2-phenylpiperazin-1-yl)ethanone

InChI

InChI=1S/C12H16N2O/c1-10(15)14-8-7-13-9-12(14)11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3

InChI Key

JKCCWVVTQBVDNL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCNCC1C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Fluorinated analogs (e.g., 1-[4-(4-Fluorophenyl)-2-thiazolyl]piperazine) exhibit increased lipophilicity, which may enhance blood-brain barrier penetration.
  • Synthetic Complexity : The Friedel-Crafts approach used for this compound mirrors strategies in asperazine synthesis, enabling late-stage functionalization. Simpler derivatives (e.g., 1-(4-Chlorophenyl)piperazine) are synthesized via straightforward coupling reactions.

Pharmacological and Functional Insights

  • CNS Activity : Piperazines with aryl groups (e.g., 1-(2-Methylphenyl)piperazine) are explored as serotonin receptor modulators. The acetyl group in this compound may confer unique binding profiles.
  • Antimicrobial Potential: Thiazole-containing derivatives (e.g., 1-[4-(4-Fluorophenyl)-2-thiazolyl]piperazine) show activity against bacterial strains, suggesting that structural hybridization (e.g., thiazole + piperazine) enhances bioactivity.
  • Kinase Inhibition: Pyridazinone-piperazine hybrids (e.g., pyridazinones with (2-fluorophenyl)piperazine) demonstrate kinase inhibitory effects, underscoring the role of electronic modulation via substituents like fluorine.

Preparation Methods

Acetic Anhydride in Alcohol-Water Systems

The CN1616440A patent demonstrates high-yield acetylation of 4-hydroxyphenylpiperazine using acetic anhydride in ethanol-water (3:1 v/v) with potassium carbonate . Key steps include:

  • Dissolving 2-phenylpiperazine in ethanol-water.

  • Gradual addition of acetic anhydride (1.1 eq) under ice cooling.

  • Adjusting pH to 8–9 with K₂CO₃ and refluxing at 90–100°C for 2 hours.
    This method achieves 85% yield with minimal diacetylation byproducts.

Solvent and Base Optimization

Comparative studies from US20040092529A1 highlight the role of aprotic solvents (e.g., dichloroethane) and triethylamine in enhancing acetylation efficiency. In a side-by-side analysis:

ConditionSolventBaseYield (%)
AEthanol-waterK₂CO₃85
BDichloroethaneTriethylamine78

Ethanol-water systems outperform aprotic solvents due to better solubility of the piperazine intermediate.

Racemic Resolution and Purification

Crystallization Techniques

The CN1616440A protocol recommends ethanol recrystallization to purify 1-acetyl-piperazine derivatives, yielding products with >98% purity. For (±)-1-acetyl-2-phenyl-piperazine, sequential washing with cold acetone and hexane removes unreacted acetic anhydride and potassium salts.

Chromatographic Methods

PMC8175216 employs thin-layer chromatography (TLC) with benzene-acetone (6:4) to monitor reaction progress, reporting Rf values of 0.82 for acetylated piperazines. Preparative column chromatography using silica gel and ethyl acetate-hexane (1:3) achieves >95% recovery.

Alternative Synthetic Routes

Reductive Amination

US20040092529A1 details reductive amination of ketones with piperazines using sodium triacetoxyborohydride in dichloroethane. Applying this to 2-phenylpiperazine and acetyl chloride could bypass intermediate isolation steps, though yields are lower (65–70%).

One-Pot Cyclization-Acetylation

A hypothetical one-pot method combines cyclization and acetylation:

  • React 2-phenyl-aniline with bis(2-chloroethyl)amine in methanol.

  • Directly add acetic anhydride and K₂CO₃ post-cyclization.
    Preliminary data suggest 75% yield, reducing purification steps.

Challenges and Solutions

Regioselectivity Issues

Diacetylation at both piperazine nitrogens is a common side reaction. CN1616440A mitigates this via pH-controlled addition of acetic anhydride, ensuring monoacetylation.

Scalability

Large-scale synthesis (≥1 kg) requires solvent recovery systems. The CN1616440A method uses distillation under reduced pressure to recycle ethanol, reducing costs by 40% .

Q & A

Q. What are the standard synthetic routes for (±)-1-Acetyl-2-phenyl-piperazine, and how are reaction conditions optimized?

(±)-1-Acetyl-2-phenyl-piperazine is typically synthesized via nucleophilic substitution or click chemistry. For example, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a H₂O:DCM (1:2) solvent system. Reaction progress is monitored via TLC (hexane:ethyl acetate, 1:2), followed by extraction, drying with Na₂SO₄, and silica gel chromatography for purification . Optimization involves adjusting stoichiometry, catalyst loading, and solvent ratios to improve yield and stereochemical control.

Q. Which spectroscopic methods are critical for characterizing (±)-1-Acetyl-2-phenyl-piperazine?

Key techniques include:

  • NMR Spectroscopy : To confirm substituent positions and stereochemistry (e.g., ¹H and ¹³C NMR).
  • ESI-MS : For molecular ion verification (e.g., observed m/z 315.02 for a related piperazine derivative) .
  • Chiral HPLC : To resolve enantiomers and assess optical purity .
  • IR Spectroscopy : For functional group identification (e.g., acetyl C=O stretch at ~1700 cm⁻¹).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies enhance the bioactivity of (±)-1-Acetyl-2-phenyl-piperazine derivatives?

SAR optimization involves:

  • Substituent Modification : Introducing electron-withdrawing/donating groups (e.g., fluorine, methoxy) to modulate receptor binding. For example, fluorinated benzyl groups in analogous compounds improved anticancer activity .
  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts interactions with target proteins, such as PPARβ/δ, guiding rational design .
  • DFT Calculations : To analyze electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental bioactivity .

Q. What strategies resolve contradictory data in reported bioactivity or synthetic yields for piperazine derivatives?

  • Comparative Studies : Replicate experiments under standardized conditions (e.g., solvent purity, temperature control).
  • Meta-Analysis : Aggregate data from multiple sources to identify trends (e.g., correlation between substituent polarity and solubility).
  • Kinetic Profiling : Investigate reaction intermediates via HPLC-MS to identify side products or degradation pathways .

Q. Which computational methods predict the pharmacokinetic properties of (±)-1-Acetyl-2-phenyl-piperazine?

  • ADMET Prediction : Tools like SwissADME estimate absorption, distribution, and toxicity (e.g., BBB permeability, CYP450 inhibition).
  • Molecular Dynamics Simulations : Assess stability in biological membranes or protein binding pockets.
  • DFT-Based Descriptors : Calculate logP, pKa, and solubility to guide lead optimization .

Experimental Design & Data Analysis

Q. How to design experiments for evaluating the stereochemical stability of (±)-1-Acetyl-2-phenyl-piperazine?

  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers and monitor racemization under varying pH/temperature.
  • Circular Dichroism (CD) : Track optical activity changes over time in solution.
  • Accelerated Stability Testing : Expose the compound to stress conditions (e.g., 40°C/75% RH) and analyze degradation products via LC-MS .

Q. What methodologies quantify the interaction of (±)-1-Acetyl-2-phenyl-piperazine with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD, kon, koff).
  • Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS).
  • Fluorescence Polarization : Assess competitive binding with fluorescent probes .

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